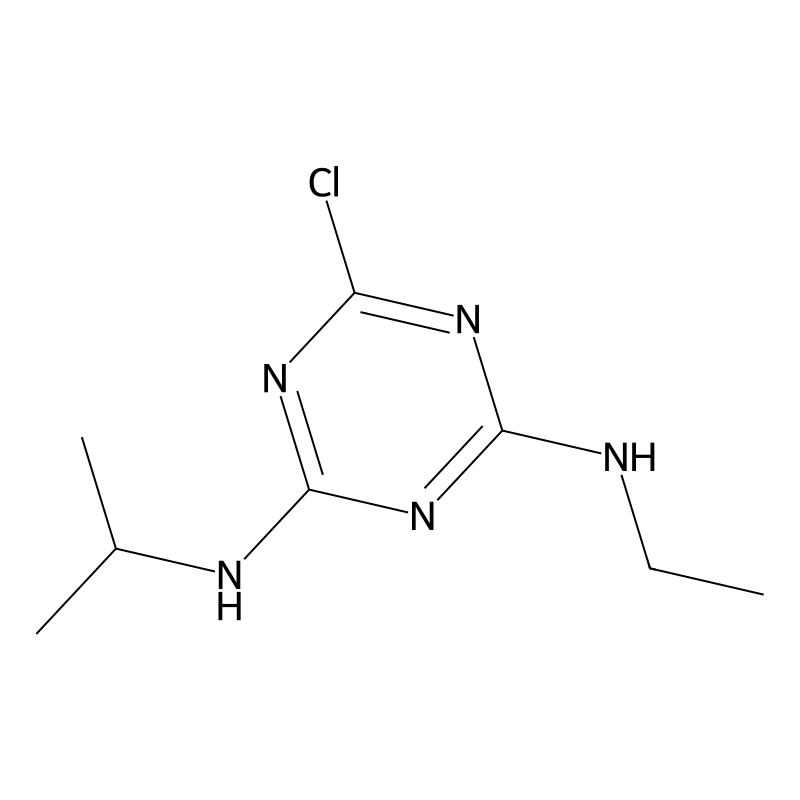

Atrazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 33.0 mg/L at 25 °C

In water, 34.7 mg/L at 26 °C

183 g/kg DMSO; 52 g/kg chloroform; 28 g/kg ethyl acetate; 18 g/kg methanol; 12 g/kg diethyl ether; 0.36 g/kg pentane

0.0347 mg/mL at 26 °C

Solubility in water, g/100ml at 25 °C: (none)

0.003%

Synonyms

Canonical SMILES

Effectiveness as a Herbicide

- Mode of Action: Atrazine disrupts photosynthesis in broadleaf and grassy weeds by interfering with the electron transport chain in chloroplasts )]. This prevents the weeds from producing the energy they need to survive.

- Application: Atrazine is typically applied pre-emergently, meaning before weeds germinate, or early post-emergently, to newly emerged weeds )].

- Research on Effectiveness: Scientific studies investigate atrazine's efficacy in controlling weeds in different agricultural settings and its potential for resistance development in weeds Source: ScienceDirect [ScienceDirect, Atrazine: ].

Environmental Impact

- Persistence and Mobility: Atrazine is relatively persistent in soil and water Source: Environmental Science and Pollution Research [Environmental Science and Pollution Research, Still present after all these years: persistence plus potential toxicity raise questions about the use of atrazine: ]. This means it can remain in the environment for extended periods and has the potential to move through soil and contaminate groundwater.

- Ecological Effects: Research examines the impact of atrazine on non-target organisms, such as amphibians and aquatic invertebrates .

- Fate and Transport: Scientists study how atrazine degrades in the environment and how it moves through different environmental compartments, such as soil, water, and air .

Atrazine is a chlorinated triazine herbicide widely used in agriculture for controlling broadleaf and grassy weeds. First synthesized in 1958, it has become one of the most commonly used herbicides in the United States, particularly on crops like field corn, sweet corn, sorghum, and sugarcane . Atrazine acts primarily by inhibiting photosynthesis in susceptible plants, leading to their death through starvation and oxidative damage . Its persistence in soil and potential for groundwater contamination have raised environmental concerns, prompting regulatory scrutiny from agencies like the United States Environmental Protection Agency .

Atrazine acts as a photosystem II inhibitor in susceptible plants. It binds to an enzyme in the electron transport chain within the chloroplast, preventing plants from converting sunlight into energy, ultimately leading to cell death.

Atrazine's safety profile is a subject of ongoing research.

- Toxicity: The Environmental Protection Agency (EPA) classifies atrazine as a "possible human carcinogen" based on some animal studies []. However, the evidence for carcinogenicity in humans is inconclusive.

- Environmental Impact: Atrazine's water solubility raises concerns about groundwater contamination. Studies have detected atrazine in drinking water sources, although typically below regulatory limits. The impact of chronic low-dose exposure on human health remains under investigation.

- Hydrolysis: Atrazine can be hydrolyzed, breaking down the carbon-chlorine bond and leading to the formation of metabolites such as deethylatrazine and deisopropylatrazine. These metabolites further degrade into diaminotriazine compounds .

- Microbial Degradation: Microorganisms play a significant role in atrazine degradation, utilizing it as a nitrogen source under anaerobic conditions. The half-life of atrazine in soil can vary widely from 13 to 261 days depending on environmental conditions .

- Environmental Persistence: Atrazine is known for its high persistence in soil and water, with studies indicating that it can remain detectable for several years under certain conditions .

Atrazine is classified as an endocrine disruptor, affecting hormone balance in animals and potentially humans. It has been shown to interact with G protein-coupled estrogen receptor 1, acting as an agonist that may lead to reproductive and developmental issues . While atrazine is slightly to moderately toxic to humans, its metabolites are generally less harmful. Symptoms of exposure may include gastrointestinal distress and skin irritation .

The synthesis of atrazine involves a multi-step chemical reaction starting with cyanuric chloride. The process includes:

- Reaction with Ethylamine: Cyanuric chloride is treated with ethylamine.

- Addition of Isopropylamine: The resulting compound is then treated with isopropylamine.

- Final Product: This sequence produces atrazine as the final product .

Atrazine's primary application is as a herbicide in agriculture, particularly for:

- Field corn

- Sweet corn

- Sorghum

- Sugarcane

- Non-agricultural uses such as turf management and ornamental plants .

It selectively targets annual grasses and broadleaf weeds before they emerge, making it effective for pre-emergent weed control.

Studies have shown that atrazine can migrate from agricultural fields into groundwater and surface water systems. Its presence has been detected far from application areas due to runoff and atmospheric deposition . Research also indicates that atrazine does not bioaccumulate significantly in aquatic organisms, thereby limiting its impact on the food chain .

Atrazine belongs to a class of chemicals known as triazines. Other notable compounds in this group include:

- Simazine: Similar mechanism of action but used less frequently than atrazine.

- Propazine: Another triazine herbicide with similar applications.

Comparison TableCompound Year Introduced Primary Uses Mechanism of Action Atrazine 1958 Corn, sorghum, turf management Inhibits photosynthesis via plastoquinone-binding Simazine 1956 Various crops Similar to atrazine but less persistent Propazine 1960 Broadleaf weed control Similar mechanism; less common than atrazine

| Compound | Year Introduced | Primary Uses | Mechanism of Action |

|---|---|---|---|

| Atrazine | 1958 | Corn, sorghum, turf management | Inhibits photosynthesis via plastoquinone-binding |

| Simazine | 1956 | Various crops | Similar to atrazine but less persistent |

| Propazine | 1960 | Broadleaf weed control | Similar mechanism; less common than atrazine |

Atrazine is unique due to its widespread use and regulatory scrutiny regarding its environmental impact compared to its counterparts.

Atrazine exhibits distinct solubility patterns across different solvent systems, reflecting its amphiphilic nature derived from both polar triazine ring and nonpolar alkyl substituents. The compound demonstrates limited water solubility of 33-34.7 milligrams per liter at 20-25 degrees Celsius [1] [2] [3], which classifies it as moderately soluble in aqueous environments. This aqueous solubility enables environmental transport while maintaining sufficient stability for herbicidal efficacy.

In organic solvents, atrazine displays markedly enhanced solubility characteristics. The compound exhibits exceptional solubility in acetone (31,000 milligrams per liter) [4], representing nearly a thousand-fold increase compared to water. Among ester solvents, normal-butyl acetate provides the highest solubility, with atrazine demonstrating lower solubility in highly polar solvents such as acetonitrile [4]. This inverse relationship between solvent polarity and atrazine solubility suggests preferential dissolution in moderately polar to nonpolar organic phases.

Solubility in alcoholic solvents demonstrates intermediate values, with ethanol supporting approximately 15,000 milligrams per liter [5]. Dimethyl sulfoxide and dimethyl formamide both accommodate 20,000 milligrams per liter of atrazine [5], reflecting the compound's compatibility with aprotic polar solvents. The temperature dependence of aqueous solubility shows progressive enhancement from 30.0 milligrams per liter at 1 degree Celsius to 42.5 milligrams per liter at 29 degrees Celsius [6], representing a 52.3 percent increase across this temperature range.

Partition Coefficients (Log Kow, Log Koc) and Environmental Mobility

The octanol-water partition coefficient of atrazine ranges from 2.6 to 2.71 [7], indicating moderate hydrophobicity and potential for bioaccumulation in lipid-rich tissues. This log Kow value positions atrazine within the intermediate range for environmental persistence, suggesting neither rapid aqueous transport nor extensive partitioning into organic phases.

Organic carbon-water partition coefficients demonstrate considerable variation, with log Koc values ranging from 1.96 to 3.38 [7]. The mean log Koc of approximately 2.09 indicates medium to high mobility in soil systems, though significant variation exists based on soil composition and environmental conditions. Distribution coefficients range from 0.6 to 3.1 milliliters per gram with a mean of 1.51 milliliters per gram [8], suggesting moderate to low adsorption capacity across different soil types.

Soil adsorption behavior follows Freundlich isotherm patterns, with Kf values ranging from 0.024 to 0.0252 [8]. The mobility of atrazine in soil depends substantially on organic matter content, clay mineral composition, and moisture regimes. Studies demonstrate that atrazine adsorption occurs through mechanisms beyond simple organic matter interactions, including clay mineral binding and coating interactions on quartz surfaces [7].

Environmental mobility assessments reveal that atrazine maintains high to medium mobility classification in most soil systems [3]. The compound's transport behavior exhibits dependence on hydraulic conductivity, with higher mobility observed in sandy soils possessing elevated hydraulic conductivity and reduced sorptive capacity [7]. However, wetting and drying cycles enhance sequestration compared to continuous moisture exposure [7].

Hydrolysis Kinetics and pH-Dependent Degradation Pathways

(1.606×10-3 per day, respectively) and distilled water (1.055×10-3 per day) at 35 degrees Celsius [9]. These first-order rate constants translate to half-lives varying significantly with solution pH and composition.

pH significantly influences atrazine hydrolysis rates, with acidic conditions promoting faster degradation compared to neutral or alkaline environments. At pH 3, the hydrolysis half-life extends to 373 days, increasing to 522 days at pH 4.5 and 657 days at pH 8 [9]. This pH-dependent behavior results from proton catalysis of the nucleophilic substitution reaction at the chlorine-substituted carbon.

The hydrolysis mechanism involves nucleophilic attack by water molecules on the carbon-chlorine bond, forming hydroxyatrazine as the primary product [10]. Soil-surface catalysis accelerates this process, with low soil pH conditions favoring enhanced hydrolysis rates [10]. Humic acid and ammonium ions facilitate atrazine hydrolysis, with rate constants of 2.431×10-3 per day and 1.498×10-3 per day, respectively [9]. Conversely, nitrate ions inhibit the catalytic effect of humic acid on hydrolysis reactions.

Degradation pathways involve sequential dealkylation and dechlorination processes. Primary metabolites include deethylatrazine and deisopropylatrazine, formed through biological processes, while hydroxyatrazine results from chemical hydrolysis [7]. These metabolites exhibit differential environmental behavior, with dealkylated products demonstrating higher mobility than the parent compound, while hydroxyatrazine shows stronger soil adsorption [10].

Photolytic Decomposition Mechanisms and Quantum Yield

Direct ultraviolet photolysis represents a significant degradation pathway for atrazine under specific wavelength conditions. At 254 nanometers, the photolysis half-life reaches 25 hours at 15 degrees Celsius for 10 milligrams per liter solutions [3]. However, photolysis does not occur at wavelengths exceeding 300 nanometers in pure water systems [3], limiting natural sunlight-induced degradation.

The photodegradation mechanism involves initial formation of excited triplet states, followed by nucleophilic substitution reactions with water molecules [11]. Primary photolysis products include hydroxyatrazine formed through dechlorination-hydroxylation pathways [12]. Additional photodegradation products encompass chloro-dealkylated compounds, dechloro-dealkylated derivatives, alkylic-oxidated products, and deamination-hydroxylated intermediates [13].

Quantum yields demonstrate wavelength dependence, with variations observed across the ultraviolet spectrum [14]. pH influences photodegradation efficiency, with neutral conditions providing optimal degradation rates during direct ultraviolet treatment [15]. The protonation state of atrazine affects both molar absorption coefficients and quantum yields, with protonated species showing different photochemical reactivity compared to neutral forms.

Combined ultraviolet-hydrogen peroxide systems enhance overall degradation rates but reduce dechlorination efficiency [11]. In these systems, hydroxyl radicals preferentially attack alkyl side chains, forming toxic chloro-dealkylated intermediates rather than the less toxic hydroxyatrazine produced by direct photolysis. The competition between direct photolysis and hydroxyl radical reactions determines the ultimate product distribution and environmental implications.

Atmospheric photodegradation occurs through hydroxyl radical reactions with an estimated half-life of 14 hours [3]. However, adsorption to particulate matter inhibits atmospheric degradation, enabling long-range transport. Natural sunlight degradation proceeds slowly with approximately one-year half-life [2], reflecting the limited overlap between solar spectrum and atrazine absorption characteristics.

Atrazine exhibits limited but measurable atmospheric transport capabilities, characterized by its relatively low vapor pressure of 3.0 × 10⁻⁷ mm Hg at 20°C and low Henry's Law constant [1] [2]. Despite these properties suggesting minimal volatilization potential, field studies demonstrate that substantial quantities of atrazine enter the atmosphere following agricultural application.

Volatilization from surface soils represents a significant pathway for atmospheric entry, with studies documenting losses ranging from 2.4% to 14% of the applied amount [1]. The extent of volatilization is influenced by application methods, with conventional tillage systems showing cumulative volatilization of 14% compared to 9% under no-till conditions [1]. This differential is attributed to soil disturbance patterns and surface area exposure affecting evaporation rates.

Once airborne, atrazine exists in both particulate and vapor phases due to its moderate vapor pressure [1]. The compound demonstrates remarkable atmospheric persistence, with reported half-lives of 3-4 days in the atmosphere [1]. However, atrazine undergoes degradation through reaction with photochemically-produced hydroxyl radicals in the vapor phase, while particulate-bound atrazine is subject to wet and dry deposition processes [1].

Long-range atmospheric transport represents a crucial mechanism for atrazine distribution beyond application areas. The compound has been detected at distances of 100-300 kilometers from the nearest application sites [1], indicating significant atmospheric mobility. Atmospheric concentrations vary seasonally with application patterns, ranging from detection limits of approximately 0.03 ng/m³ to typical concentrations of 0.20-0.32 μg/m³ during application periods [1] [3].

| Parameter | Value | Reference |

|---|---|---|

| Vapor Pressure (20°C) | 3.0 × 10⁻⁷ mm Hg | [1] |

| Henry's Law Constant | Low | [1] [2] |

| Volatilization from Surface Soils (% of applied) | 2.4 - 14% | [1] |

| Atmospheric Half-life (days) | 3 - 4 | [1] |

| Particulate/Vapor Phase Distribution | Both phases present | [1] |

| Long-range Transport Distance (km) | 100 - 300 | [1] |

| Atmospheric Concentration Range (ng/m³) | 0.03 - 320 | [1] [3] |

The presence of atrazine in precipitation samples provides direct evidence of atmospheric transport and deposition. Studies have documented atrazine in 22-29% of precipitation samples over two-year monitoring periods [3]. Precipitation serves as the primary mechanism for atmospheric atrazine removal, with concentrations in rainwater ranging from 0.019 to 2.8 μg/L, depending on proximity to application areas and seasonal application patterns [3].

Hydrospheric Dynamics: Surface/Groundwater Contamination Patterns

Atrazine demonstrates extensive mobility in hydrospheric systems, resulting in widespread contamination of both surface and groundwater resources. The compound's moderate water solubility of 33 mg/L at 22°C facilitates its transport through aquatic environments [4]. Surface water contamination occurs primarily through runoff from treated agricultural areas, with concentrations typically below 1.0 μg/L in non-agricultural regions but ranging from 5.0 × 10⁻⁶ to 0.227 mg/L in agricultural watersheds [5] [6] [7] [8].

Groundwater contamination patterns reflect the compound's mobility and persistence characteristics. Atrazine is commonly detected in groundwater at concentrations around 1.0 μg/L [7] [8], with agricultural areas showing detection frequencies of 50% and concentrations ranging from 0.07 to 2.86 μg/L [9] [10]. The widespread occurrence in groundwater systems is attributed to the compound's low soil adsorption coefficients and resistance to degradation in anaerobic subsurface environments [11] [12].

Surface water dynamics are influenced by multiple input pathways including direct runoff, spray drift, discharge of contaminated groundwater, wet and dry atmospheric deposition, and vapor phase sorption [3]. Field runoff represents the most significant transport mechanism, with load as a percent of use (LAPU) values remaining relatively constant across watershed scales from experimental plots to large river systems [13]. This scale-invariant behavior suggests that atrazine's chemical properties, rather than watershed characteristics, primarily determine transport efficiency.

| Water Type | Concentration Range (μg/L) | Detection Frequency (%) | Reference |

|---|---|---|---|

| Surface Water (typical) | < 1.0 | Variable | [7] [8] |

| Surface Water (agricultural areas) | 5.0 × 10⁻⁶ - 0.227 | 40.79 | [5] [6] |

| Groundwater (typical) | ~ 1.0 | Common | [7] [8] |

| Groundwater (agricultural areas) | 0.07 - 2.86 | 50 | [9] [10] |

| Rainwater | 0.019 - 2.8 | 22 - 29 | [3] |

| Estuarine Waters | < 10 | Limited data | [14] |

| Marine Waters | < 1.0 | Limited data | [15] [16] |

Temporal dynamics in surface waters exhibit strong correlations with application timing and precipitation events. Peak concentrations typically occur during spring application periods and following storm events that mobilize residues from treated soils [17] [18]. The compound's persistence in surface waters varies with environmental conditions, with half-lives ranging from 3 days in freshwater to 30 days in marine environments [8] [14].

Groundwater contamination demonstrates significant spatial variability related to soil permeability, groundwater residence time, and local hydrogeological conditions [19]. Areas with high atrazine use, permeable soils, and short groundwater residence times show elevated contamination risk [19]. The presence of atrazine metabolites, particularly deethylatrazine and deisopropylatrazine, is commonly observed alongside parent compound detections, indicating ongoing degradation processes in both surface and groundwater systems [12].

Estuarine and marine environments serve as ultimate sinks for terrestrially-applied atrazine, with transport occurring through riverine discharge and atmospheric deposition [3] [14]. Degradation rates in marine systems are generally enhanced compared to freshwater environments, with half-lives of approximately 30 days in marine waters and 15-35 days in marine sediments [14].

Pedospheric Interactions: Soil Adsorption-Desorption Equilibria

Atrazine's behavior in soil systems is governed by complex adsorption-desorption equilibria that vary significantly with soil properties, environmental conditions, and agricultural management practices. The compound exhibits weak to moderate soil binding, with distribution coefficients (Kd) ranging from 0.188 to 43.1 L/kg depending on soil organic matter content and clay mineralogy [20] [21] [22] [23].

Soil organic matter represents the primary determinant of atrazine adsorption, with organic carbon-normalized distribution coefficients (Koc) typically ranging from 37.76 to 232 L/kg [21] [24] [22] [23]. Sandy soils with low organic matter content demonstrate Kd values of 1.5-3.6 L/kg, while clay soils with higher organic matter content exhibit values of 3.4-11.9 L/kg [22] [23]. Organic soils such as muck show dramatically higher retention, with Kd values reaching 43.1 L/kg [22].

The adsorption process follows Freundlich isotherm behavior in most soil types, with kinetics described by pseudo-second-order models [20] [21] [25]. Equilibrium is typically achieved within 2-6 hours, proceeding through initial rapid adsorption followed by slower processes [21] [25]. Temperature effects are significant, with increased temperature reducing adsorption capacity due to enhanced solubility and weaker sorption interactions [26] [27].

| Soil Type | Kd (L/kg) | Koc (L/kg) | Desorption (%) | Reference |

|---|---|---|---|---|

| Sandy Soils (low OM) | 1.5 - 3.6 | 104 - 232 | Variable | [22] [23] |

| Clay Soils (high OM) | 3.4 - 11.9 | 104 - 153 | Variable | [22] [23] |

| Organic Soils (muck) | 43.1 | 113 | ~ 80 | [22] |

| Red-Yellow Latosol | 0.188 - 2.592 | 37.76 - 143.81 | ~ 80 | [21] [24] |

| Conservation Agriculture | 1.1 | Variable | Lower | [28] |

| Conventional Tillage | 0.68 - 0.81 | Variable | Higher | [28] |

| Vegetated Filter Strips | 2.88 | Higher than cultivated | Reduced | [23] [29] |

Desorption behavior exhibits hysteresis, with desorption coefficients typically higher than adsorption coefficients, indicating incomplete reversibility of the sorption process [30] [24] [25]. Studies consistently report desorption of approximately 80% of initially adsorbed atrazine, with the remaining fraction becoming increasingly resistant to desorption over time [24] [25]. This aging effect contributes to the formation of bound residues that may persist in soils for decades [11] [31].

Agricultural management practices significantly influence atrazine sorption-desorption behavior. Conservation agriculture systems, characterized by reduced tillage and residue retention, demonstrate enhanced atrazine retention compared to conventional tillage systems [28]. Zero-tillage practices combined with crop rotation and residue retention yield the highest Kd values (1.1 L/kg), attributed to increased soil organic matter content and reduced soil disturbance [28].

Vegetated filter strips exhibit superior atrazine retention compared to cultivated soils, with Kd values of 2.88 L/kg compared to 1.74 L/kg in adjacent cultivated areas [23] [29]. This enhanced retention is attributed to 1.7-fold higher organic carbon content in filter strip soils [29]. The improved retention characteristics of filter strips make them effective for reducing atrazine transport to surface and groundwater systems.

Soil pH influences atrazine sorption through effects on both the compound's ionization state and soil surface charge characteristics [30] [27]. Lower pH conditions generally favor increased adsorption, as atrazine becomes protonated at pH values below its pKa of 1.68, enhancing electrostatic interactions with negatively charged soil surfaces [27]. Clay mineralogy also affects sorption, with smectite clays showing enhanced retention compared to kaolinite and illite minerals [22].

Purity

Physical Description

Colorless or white, odorless, crystalline powder. [herbicide]; [NIOSH]

Solid

COLOURLESS CRYSTALS.

Colorless or white, odorless, crystalline powder.

Colorless or white, odorless, crystalline powder. [herbicide]

Color/Form

Colorless or white, crystalline powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

205 °C/101 kPa

No boiling point at normal pressure; decomposes on heating

decomposes

Decomposes

Heavy Atom Count

Density

1.23 g/cu cm at 22 °C

Relative density (water = 1): 1.2

1.19

LogP

log Kow = 2.61

2.61

2.34

Odor

Decomposition

Decomposes on heating. This produces toxic fumes including hydrogen chloride and nitrogen oxides.

When heated to decomposition it emits toxic fumes of /hydrogen chloride/ and nitrous oxides.

DT50 (pH 1) 9.5, (pH 5) 86, (pH 13) 5.0 days

Appearance

Melting Point

177.0 °C

173 °C

173-177 °C

340 °F

Storage

UNII

GHS Hazard Statements

H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

MeSH Pharmacological Classification

Mechanism of Action

Vapor Pressure

0.0000003 [mmHg]

2.89X10-7 mm Hg at 25 °C

Vapor pressure, Pa at 20 °C: (negligible)

0.0000003 mmHg

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

... The atrazine (ATZ) concentrations in urine samples of the workers collected from an atrazine plant were determined by /a gas chromatograph-electron capture detector/ method /for detecting ATZ and its metabolites (deethylatrazine (DEA), deisopropylatrazine (DIA), deethyldeisopropylatrazine (DEDIA)) in human urine/. The concentration ranges were 0.003 -0.301 mg/L for DEDIA, 0.005 -0.011 mg/L for DEA, 0.006 -0.276 mg/L for DIA, and 0.005 -0.012 mg/L for ATZ.

Small amount of parent ... atrazine ... /was/ excreted in urine of cows fed unlabeled herbicide for 4 days.

Seventy-two hr /after ingestion/ 65.5% of radiolabeled atrazine was found in urine of rats, while 20.3% was found in the feces. Less than 0.1% was found in expired air, thus indicating s-triazine ring was not appreciably metabolized to carbon dioxide. Tissue analysis revealed that 15.8% of reactivity was retained, with high concentrations observed in the liver, kidney, and lung, and lower concentrations observed in muscle tissue and fat.

For more Absorption, Distribution and Excretion (Complete) data for Atrazine (7 total), please visit the HSDB record page.

Metabolism Metabolites

Atrazine (ATR) is a widely used herbicide. There are several types of reactions in its metabolism. Herein, the mechanism of three paths of hydrolysis reactions in its metabolism and predictions of toxicities of its metabolites in the three paths will be presented. The calculation results by B3LYP (Becke, 3-parameter, Lee-Yang-Parr), one of the approaches in density functional theory, indicated that (1) there were three models in the three hydrolysis paths of ATR. The dissociation mechanisms of C(9/11)-N(8/10), C(4/6)-N(8/10), and C-Cl were dealkylation, deamination, and Cl substitution, respectively. (2) The energy barrier of C-Cl dissociation was lower. The dissociation was advantageous in dynamics and the primary reaction in the three hydrolysis paths. In these hydrolysis reactions, the different intermediates had different concentrations because of the impact of the reaction rate. (3) In addition, it was necessary to consider the solvent effect to investigate hydrolysis reaction. The conductor-like polarizable continuum model (CPCM) was used to simulate the hydrolysis reaction in bond length and energy barrier because of the solvent effect. Experimental or predictive results showed that atrazine and its metabolites in the three hydrolysis paths were carcinogenic.

Compounds of the s-triazine family are among the most heavily used herbicides over the last 30 years. Some of these derivatives are suspected to be carcinogens. In this study the identity of specific phase-I enzymes involved in the metabolism of s-triazine derivatives (atrazine, terbuthylazine, ametryne, and terbutryne) by human liver microsomes was determined. Kinetic studies demonstrated biphasic kinetics for all pathways examined (S-oxidation, N-dealkylation, and side-chain C-oxidation). Low Km values were in a range of about 1-20 uM, whereas high Km values were up to 2 orders of magnitude higher. For a correlation study, 30 human liver microsomal preparations were screened for seven specific P450 activities, and these were compared to activities for the metabolites derived from these s-triazines. A highly significant correlation in the high-affinity concentration range was seen with cytochrome P450 1A2 activities. Chemical inhibition was most effective with alpha-naphthoflavone an furafylline at low s-triazine concentrations and additionally with ketoconazole and gestodene at high substrate concentrations. Studies with 10 heterologously expressed P450 forms demonstrated that several P450 enzymes are capable of oxidizing these s-triazines, with different affinities and regioselectivities. P450 1A2 was confirmed to be the low-Km P450 enzyme involved in the metabolism of these s-triazines. A potential participation of flavin-containing monooxygenases (FMOs) in sulfoxidation reactions of the thiomethyl derivatives ametryne and terbutryne in human liver was also evaluated. Sulfoxide formation in human inhibition indicated no significant involvement of flavin-containing monooxygenases. Finally, purified recombinant FMO3, the major flavin-containing monooxygenase in human liver, exhibited no significant activity (< 0.1 nmol (nmol of FMO3)-1 min-1) in the formation of the parent sulfoxides of ametryne and terbutryne. Therefore, P450 1A2 alone is likely to be responsible for the hepatic oxidative phase-I metabolism of the s-triazine derivatives in exposed humans.

A large number of urinary metabolites was isolated and 15.8% was detected in the carcasses at 72 hr post-exposure. Dealkylation of atrazine in vitro, predominated over glutathione conjugation. Metabolites identified from rat and rabbit urine contained an intact triazine ring suggesting initial loss of ethyl or methyl groups from the alkyl side chains. In the miniature pig, atrazine and its metabolites were seen in urine for slightly more than 24 hr; diethylatrazine was also identified. Excretion by sheep and cattle is rapid with no residues seen in the milk of cows receiving 5 ppm atrazine in the diet for 4 days.

For more Metabolism/Metabolites (Complete) data for Atrazine (16 total), please visit the HSDB record page.

Wikipedia

N,N-Diisopropylethylamine

Biological Half Life

Use Classification

Agrochemicals -> Pesticides

Herbicides

Environmental transformation -> Pesticides (parent, predecessor)

Pesticides -> Herbicides -> Triazine herbicides -> Chlorotriazine herbicides

HERBICIDES

Methods of Manufacturing

Preparation: Gysin, Knusli, Switzerland patents 342784, 342785 (both 1960 to Geigy) ... ; ... Andriska et al., Hungary patent 149189 (1962 to Nehezvegyipari Kutato Intezet ... ; Mildner, France patent 1317812 (1963 to Radonja Kemijska Ind.) ... .

REACTION OF 2,6-DICHLORO-4-ETHYLAMINO-S-TRIAZINE WITH ISOPROPYLAMINE

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies atrazine (technical grade) as Class III: slightly hazardous; Main Use: herbicide.

USA: Use of atrazine for noncrop total vegetation control eliminated, and buffer areas between atrazine application sites and surface water required. RUP (restricted use pesticide).

Analytic Laboratory Methods

Method: NIOSH 9200, Issue 1; Procedure: gas chromatography with electron capture detector; Analyte: atrazine; Matrix: hand wash; Detection Limit: 0.01 ug/mL.

Method: NIOSH 9201, Issue 1; Procedure: gas chromatography with electron capture detector; Analyte: atrazine; Matrix: air, patch; Detection Limit: 0.0175 ug/mL.

Method: Abraxis 500001; Procedure: immunoassay, magnetic particle; Analyte: atrazine; Matrix: water (groundwater, surface water, well water); Detection Limit: 0.05 ppb.

For more Analytic Laboratory Methods (Complete) data for Atrazine (33 total), please visit the HSDB record page.

Clinical Laboratory Methods

/The study objective was/ to develop the method of gas chromatography-mass spectrometry (GC-MS) for simultaneous determination of 15 herbicides in blood. 2 mL of blood in vitro were sampled, concentrated and extracted with dichloromethane, reconstant with methanol agents of Gulonic acid lactone solution, and detected by GC-MS. Experimental results show diazinon, atrazine, prometryn, methyl parathion, butachlor, bifenthrin at 4-80 ug/L, phorate, malathion, 2,4-D butyl ester, chlordane, fenpropathrin at 10-200 ug/L, alpha-endosulfan, beta-endosulfan, cyhalothrin at 20-400 ug/L, dimethoate at 40-800 ug/L, with good linear response. The correlation coefficient (r2) were between 0.998-1.000, respectively. The recovery of all analysts averaged between 56%-128% in blood samples. The detection limits of all compounds between 0.05 and 1.00 ug/L. The lower limit of quantification between 0.20 and 3.001 ug/L. The methods /can be applied/ to detect the content of analysts in blood samples.

Atrazine [6-chloro-N-ethyl-N'-(1-methylethyl)-1,3,5-triazine-2,4-diamine] is the most widely used herbicide in the United States. In recent years, there has been controversy about atrazine's potential endocrine/reproductive and neurological adverse effects in wildlife and humans. The controversy triggered several environmental and epidemiologic studies, and it generated needs for sensitive and selective analytical methods for the quantification of atrazine, atrazine metabolites, and degradation or hydrolysis products. We developed a two-dimensional high performance liquid chromatography (2D-HPLC) method with isotope dilution tandem mass spectrometry detection to measure atrazine in urine, along with 11 atrazine metabolites and hydrolysis products, including 6-chloro (Cl), 6-mercapto (Mer) and 6-hydroxy (OH) derivatives, and their desethyl, desisopropyl and diamino atrazine analogs (DEA, DIA and DAA, respectively). The 2D-HPLC system incorporated strong cation exchange and reversed phase separation modes. This versatile approach can be used for the quantitative determination of all 12 compounds in experimental animals for toxicological studies. The method requires only 10 uL of urine, and the limits of detection (LODs) range from 10 to 50 ug/L. The method can also be applied to assess atrazine exposure in occupational settings by measurement of 6-Cl and 6-Mer analogs, which requires only 100 uL of urine with LODs of 1-5 ug/L. Finally, in combination with automated off-line solid phase extraction before 2D-HPLC, the method can also be applied in non-occupational environmental exposure studies for the determination of -6-Cl and 6-Mer metabolites, using 500 uL of urine and LODs of 0.1-0.5 ug/L.

Procedure for determining s-triazine herbicides such as atrazine in urine and biological tissues by gas chromatography/flame ionization detection is described. Urine samples are extracted with ether and biological tissues with chloroform. Residues obtained after evaporation of solvent are dissolved in dimethylformamide. Most of the lipids can be removed by n-pentane partitioning.

Analytical methodology for the separation and characterization of s-triazine residues /including atrazine/ in urine was developed. In the sample preparation procedure, a urine sample at pH 12 was extracted with hexane 3 times, using sodium chloride as an emulsion inhibitor. The combined hexane extract was dried by passing it through a sodium sulfate column and concentrated by rotary evaporation. The sample was transferred to a graduated centrifuge tube and further concentrated to 0.5 mL under a stream of dry nitrogen. The sample was analyzed by gas chromatography using the Hall electrolytic conductivity detector in the nitrogen specific mode. Atrazine was one of the triazines analyzed.

Storage Conditions

Interactions

HR96 is a CAR/PXR/VDR ortholog in invertebrates, and a promiscuous endo- and xenobiotic nuclear receptor involved in acclimation to toxicants. Daphnia HR96 is activated by chemicals such as atrazine and linoleic acid (LA) (n-6 fatty acid), and inhibited by triclosan and docosahexaenoic acid (DHA) (n-3 fatty acid). We hypothesized that inhibitors of HR96 may block the protective responses of HR96 based on previously performed luciferase assays. Therefore, we performed acute toxicity tests with two-chemical mixtures containing a HR96 inhibitor (DHA or triclosan) and a HR96 activator (LA or atrazine). Surprisingly, results demonstrate that triclosan and DHA are less toxic when co-treated with 20-80 uM atrazine. Atrazine provides concentration-dependent protection as lower concentrations have no effect and higher concentrations cause toxicity. LA, a weaker HR96 activator, did not provide protection from triclosan or DHA. Atrazine's protective effects are presumably due to its ability to activate HR96 or other toxicologically relevant transcription factors and induce protective enzymes. Atrazine did not significantly induce glucosyltransferase, a crucial enzyme in triclosan detoxification. However, atrazine did increase antioxidant activities, crucial pathways in triclosan's toxicity, as measured through GST activity and the TROLOX equivalence assay. The increase in antioxidant capacity is consistent with atrazine providing protection from a wide range of toxicants that induce ROS, including triclosan and unsaturated fatty acids predisposed to lipid peroxidation.

Atrazin is currently the most widely used herbicide in agriculture with lots of adverse effects on human health. Curcumin is a polyphenol known for its antioxidant, anti-inflammatory, and anticancer properties. In the present study, the protective effect of curcumin on atrazin-intoxicated rats is evaluated. Toxicity was induced by oral administration of atrazine (400 mg/kg/day) for 3 weeks. Curcumin at a dose of 400 mg/kg/day was given simultaneously by oral route. Redox status, mitochondrial function, 8-hydroxydeoxyguanosine (8-OHdG) level by immunoassay, and caspace-3 expression by immunohistochemistry were evaluated. Curcumin showed significant cardiac protection with improvement of redox status, mitochondrial function, 8-OHdG level, caspase-3 immunoreactivity, and cardiac muscle degeneration. From this current study, it can be concluded that administration of curcumin improved atrazine-induced cardiotoxicity through its modulatory effect on redox status, mitochondrial function, and caspase-3 expression.

Laboratory studies were conducted to determine the effects of different concentrations of fenhexamid and atrazine (25, 50 and 100 ug/L) on growth and oxidative stress on Scenedesmus obliquus (microalgae) after exposure for 24, 48, and 96 hr. In addition, residues of fenhexamid and atrazine were determined in the culture medium after 96 hr; 52%, 44% and 43% of fenhexamid remained in the medium for the lowest, middle and highest concentrations, respectively. Atrazine concentration decreased significantly in the medium with time. The reduction was faster with the lowest concentration (-53%), than in the highest concentration (-46%), while it was intermediate with 50 ug/L (-47%). The antioxidative enzyme activities were used as biomarkers to evaluate the toxic effects of fenhexamid and atrazine on the microalgae. Enzymatic activities were measured in the presence of each compound alone after 24, 48 and 96 hr and also in mixture after 24 hr exposure. The results showed that fenhexamid and atrazine induced antioxidative enzyme activities (GST, CAT and GR) at different concentrations. Catalase activities (CAT) in both pesticides treated-algae were significantly increased. Additionally, an increase in gulathione-S-transferase (GST) was observed in algae after 24, 48 and 96 hr of exposure to both fenhexamid and atrazine. Antioxidative enzymes in fenhexamid and atrazine mixture treatment showed an antagonistic interaction after 24 hr of exposure in algae.

For more Interactions (Complete) data for Atrazine (13 total), please visit the HSDB record page.

Stability Shelf Life

Stable in slightly acidic or basic media; hydrolyzed to inactive hydroxy derivative by alkali or mineral acids.

Dates

Lipidomic Profiling of Algae with Microarray MALDI-MS toward Ecotoxicological Monitoring of Herbicide Exposure

Peter V Shanta, Bochao Li, Daniel D Stuart, Quan ChengPMID: 34286960 DOI: 10.1021/acs.est.1c01138

Abstract

Misuse of agrochemicals has a long-lasting negative impact on aquatic systems. Mismanagement of herbicides in agri-food sectors is often linked to a simultaneous decline in the health of downstream waterways. However, monitoring the herbicide levels in these areas is a laborious task, and modern analytical approaches, such as solid-phase extraction-liquid chromatography-mass spectrometry (SPE-LC-MS) and enzyme-linked immunosorbent assay, are low-throughput and require significant sample preparation. We report here the use of microchip technology in combination with matrix-assisted laser desorption ionization mass spectrometry (MALDI-MS) for the assessment of the ecotoxicological effect of agrochemicals on aquatic species at the single-cell level. This approach quantifies the fluctuations in lipid content in sentinel organisms and targets the microalga,(

), as the model system. Specifically, we investigated the cytotoxicity of three herbicides (atrazine, clomazone, and norflurazon) on

by analyzing the lipid component variation upon assorted herbicide exposure. Lipidomic profiling reveals a significantly altered lipid content at >EC

in atrazine-exposed cells. The response for norflurazon showed similar trends but diminished in magnitude, while the result for clomazone was near muted. At lower herbicide concentrations, digalactosyldiacylglycerols showed a rapid decrease in abundance, while several other lipids displayed a moderate increase. The microchip-based MALDI technique demonstrates the ability to achieve lipidomic profiling of aquatic species exposed to different stressors, proving effective for high-throughput screening and single-cell analysis in ecotoxicity studies.

Mechanism for various phytotoxicity of atrazine in soils to soybean: Insights from soil sorption abilities and dissolved organic matter properties

Ying Zhang, Chao Yang, Zhi Zheng, Bo Cao, Fengyuan You, Yingying Liu, Zhao JiangPMID: 34274768 DOI: 10.1016/j.jenvman.2021.113220

Abstract

The pollutants in soils with different physicochemical properties usually exhibit various phytotoxicity due to their diverse environmental behavior. However, it is not clear that some components of dissolved organic matter (DOM) in soil affect the bioavailability of pollutants. In this study, the different phytotoxicity of atrazine in two different soils, black soil (BS) and yellow brown earth (YBE), to soybeen seedlings was investigated, and the potential mechanism were further discussed by examining the adsorption properties of atrazine with BS and YBE as well as the fluorescent characteristic variation of these two kinds of DOM extracted from BS and YBE during binding with atrazine. The results suggest that atrazine showed different phytotoxicity to soybean seedlings grown in BS and YBE. Specifically, the EC50 of atrazine on plant height and root length of soybean seedling in BS were 23.44 mg kgand 54.29 mg kg

, while those in YBE were 12.79 mg kg

and 21.48 mg kg

. The adsorption amounts of BS and YBE was 41.56 mg kg

and 32.95 mg kg

. In addition, 3D-EEM showed that humic acid-like substances were the main components of DOM in the two soils. With the increase of atrazine concentration, the fluorescence of these two kind of DOM was gradually quenched, but DOM-BS had a faster quenching rate. FT-IR showed that DOM-BS contained more polysaccharides and richer lipophilic groups. Meanwhile, the results of PARAFAC found that DOM-BS was easier to combine with atrazine. The findings of this study are significant to reveal phytotoxicity of atrazine in BS and YBE. The above results are helpful to better understand the components of DOM in different soils and their different role in regulating the environmental behavior and phytotoxicity of organic pollutants.

Endophytic bacterium CIMAP-A7 mediated amelioration of atrazine induced phyto-toxicity in Andrographis paniculata

Pratibha Tripathi, Ranu Yadav, Paurabi Das, Asha Singh, Raghavendra Pratap Singh, Premalatha Kandasamy, Alok Kalra, Puja KharePMID: 34182386 DOI: 10.1016/j.envpol.2021.117635

Abstract

The presence of atrazine, a triazine herbicide, and its residues in agriculture soil poses a serious threat to human health and environment through accumulation in edible plant parts. Hence, the present study focused on atrazine induced stress amelioration of Andrographis paniculata, an important medicinal plant, by a plant growth promoting and atrazine degrading endophytic bacterium CIMAP-A7 inoculation. Atrazine has a non-significant effect at a lower dose while at a higher dose (lower: 25 and higher: 50 mg kg) 22 and 36% decrease in secondary metabolite content and plant dry weight of A. paniculata was recorded, respectively. Endophyte CIMAP-A7 inoculation significantly reduced atrazine soil content, by 78 and 51% at lower and a higher doses respectively, than their respective control treatments. Inoculation of CIMAP-A7 exhibited better plant growth in terms of increased total chlorophyll, carotenoid, protein, and metabolite content with reduced atrazine content under both atrazine contaminated and un-contaminated treatments. Atrazine induced oxidative stress in A. paniculata was also ameliorated by CIMAP-A7 by reducing stress enzymes, proline, and malondialdehyde accumulation under contaminated soil conditions than un-inoculated treatments. Furthermore, the presence of atrazine metabolites deisopropylatrazine (DIA) and desethylatrazine (DEA) strongly suggests a role of CIMAP-A7 in mineralization however, the absence of these metabolites in uninoculated soil and all plant samples were recorded. These findings advocate that the amelioration of atrazine induced stress with no/least pesticide content in plant tissues by plant-endophyte co-interactions would be efficient in the remediation of atrazine contaminated soils and ensure safe crop produce.

Sorption mechanisms of pesticides removal from effluent matrix using biochar: Conclusions from molecular modelling studies validated by single-, binary and ternary solute experiments

Abhishek Mandal, Anup Kumar, Neera SinghPMID: 34174681 DOI: 10.1016/j.jenvman.2021.113104

Abstract

Sorption of atrazine (ATZ), imidacloprid (IMIDA) and azoxystrobin (AZOXY) in single-, bi- and ternary-solutes system was modelled using phosphoric acid-treated rice straw biochar (T-RSBC). The T-RSBC showed stronger sorption capacity for IMIDA in single- and bi-solute systems. The Freundlich constant (K) in ternary system followed the order: ATZ (222.7) < IMIDA (1314) < AZOXY (1459). Adsorption modeling and molecular dynamics suggested that non-bonding interactions between aromatic groups and electrostatic interactions with the phosphate ester group in T-RSBC played an important role. Enhanced sorption by pore-filling may be attributed to the stacking of pesticide molecules in the form of multilayer. IMIDA was predominantly sorbed by pore-filling mechanism, whereas, ATZ adsorbed by partitioning mechanism. The percent removal of three pesticides in waste water effluent followed the order: AZOXY > IMIDA > ATZ. The Freundlich isotherm based multicomponent Sheindorf-Rebuhn-Sheintuch equation's suggested that the extent of ATZ adsorption, in the presence of co-habiting pesticides, decreased with increase in number of solutes (K

v> K

> K

). The competitive coefficient values (α

α

) revealed that ATZ adsorption in ternary system was inhibited more by the presence of IMIDA than AZOXY. Findings suggested that biochar with a large fraction of non-carbonized phase promoted non-competitive sorption.

Accelerated atrazine degradation and altered metabolic pathways in goat manure assisted soil bioremediation

Shuwen Luo, Zhen Zhen, Xiaoping Zhu, Lei Ren, Weijian Wu, Weijian Zhang, Yijie Chen, Dayi Zhang, Zhiguang Song, Zhong Lin, Yan-Qiu LiangPMID: 34166937 DOI: 10.1016/j.ecoenv.2021.112432

Abstract

The intensive and long-term use of atrazine in agriculture has resulted in serious environmental pollution and consequently endangered ecosystem and human health. Soil microorganisms play an important role in atrazine degradation. However, their degradation efficiencies are relatively low due to their slow growth and low abundance, and manure amendment as a practice to improve soil nutrients and microbial activities can solve these problems. This study investigated the roles of goat manure in atrazine degradation performance, metabolites and bacterial community structure. Our results showed that atrazine degradation efficiencies in un-amended soils were 26.9-35.7% and increased to 60.9-84.3% in goat manure amended treatments. Hydroxyatrazine pathway was not significantly altered, whereas deethylatrazine and deisopropylatrazine pathways were remarkably enhanced in treatments amended with manure by encouraging the N-dealkylation of atrazine side chains. In addition, goat manure significantly increased soil pH and contents of organic matters and humus, explaining the change of atrazine metabolic pathway. Nocardioides, Sphingomonas and Massilia were positively correlated with atrazine degradation efficiency and three metabolites, suggesting their preference in atrazine contaminated soils and potential roles in atrazine degradation. Our findings suggested that goat manure acts as both bacterial inoculum and nutrients to improve soil microenvironment, and its amendment is a potential practice in accelerating atrazine degradation at contaminated sites, offering an efficient, cheap, and eco-friendly strategy for herbicide polluted soil remediation.Estimating simazine-treated area in watersheds based on annual stream loads

Robert N Lerch, Cammy D WillettPMID: 34164806 DOI: 10.1002/jeq2.20257

Abstract

Existing data in the United States are insufficient for estimating pesticide-treated crop areas at the watershed scale. The objective of this research was to evaluate an approach for estimating simazine usage on corn (Zea mays L.) based on its transport to streams of the Salt River Basin (SRB) of Missouri, USA. Annual loads of total simazine and atrazine (parent + metabolites) were quantified for seven SRB watersheds from 2005 to 2017. Simazine-treated corn area was computed as the total simazine load (g) divided by total atrazine load (g ha) on a treated area basis; atrazine was used as surrogate in the absence of treated area simazine load data. From 2005 to 2010, an estimated 3.8-31% of the corn area within SRB watersheds was treated with simazine, and four of six watersheds had <10% of corn treated. In contrast, Long Branch Creek (2005-2017) and its sub-watersheds (2012-2017) had ≥20% of corn area treated with simazine. Key sources of variation in treated area estimates included extremely dry years with little simazine transport and disparities between spring-applied atrazine and fall-applied simazine transport. However, compared with national estimates for the SRB, these results estimated simazine usage that was generally one to two orders of magnitude greater and showed far more spatial and temporal variation among watersheds. These results demonstrated that this broadly applicable output-based method is a significant improvement over existing input-based national data for estimating pesticide usage in watersheds.

Herbicide atrazine exposure induce oxidative stress, immune dysfunction and WSSV proliferation in red swamp crayfish Procambarus clarkii

Hui Yang, Yinan Jiang, Kaiyuan Lu, Haoran Xiong, Yingying Zhang, Wenzhi WeiPMID: 34147975 DOI: 10.1016/j.chemosphere.2021.131227

Abstract

Atrazine is considered as a potential environmental endocrine disruptors and exhibits various toxic effects on animals. It has a great impact in the aquatic ecosystems, but there are few studies on its immunotoxicity in crustaceans. In the present study, the Procambarus clarkii were utilized to assess the immune toxicity after 0.5 mg/L and 5 mg/L atrazine exposure. A significant decrease in total hemocytes count (THC) was observed at 5 mg/L atrazine exposure throughout the experiment. The activities of antioxidant enzymes including superoxide dismutase (SOD), peroxidase (POD) and catalase (CAT) were significantly inhibited, but the content of reactive oxygen species (ROS) and malondialdehyde (MDA) were up-regulated, indicating the potential oxidative stress. The analysis of the integrated biomarker response (IBR) showed the induction of oxidative stress biomarkers and the inhibition of antioxidants. After 5 mg/L atrazine exposure for 144 h, the integrity of crayfish hepatopancreas was destroyed with disappeared connections between tubules and increased liver tubules vacuoles. The relative expression levels of different immune genes in hepatopancreas after atrazine exposure were measured. Most of these genes were suppressed and exhibited a certain dose-dependent effect. The results of crayfish white spot syndrome virus (WSSV) replication shown the amount of virus in muscle was significantly higher and exhibited a higher mortality rate at 5 mg/L group than other groups. The present study determined the impact of atrazine exposure on WSSV outbreaks, and also provide an important basis for further assessing the occurrence of pesticides on diseases of P. clarkii.Foliar absorption and field herbicidal studies of atrazine-loaded polymeric nanoparticles

Vanessa Takeshita, Bruno Teixeira de Sousa, Ana Cristina Preisler, Lucas Bragança Carvalho, Anderson do Espirito Santo Pereira, Valdemar Luiz Tornisielo, Giliardi Dalazen, Halley Caixeta Oliveira, Leonardo Fernandes FracetoPMID: 34130159 DOI: 10.1016/j.jhazmat.2021.126350

Abstract

Nanoparticles loaded with atrazine show weed control efficacy even with lower application doses of the active ingredient. Changes in the mode of action of the herbicide through the nanoformulation are key to understanding the efficiency of post-emergence activity of nanoatrazine. Here, we report the leaf absorption and translocation of nanoatrazine and atrazine employing radiometric techniques and compare their herbicidal effects in greenhouse and field conditions. Compared to the commercial formulation, nanoatrazine showed greater and faster absorption rates in mustard leaves (40% increment in the absorbed herbicide 24 h after application), inducing higher inhibition of photosystem II activity. Assays with fusicoccin-treated leaves indicated that the stomatal uptake of nanoparticles might be involved in the improved activity of nanoatrazine. Nanoencapsulation potentiated the post-emergent herbicidal activity of atrazine and the gain provided by nanoencapsulation was higher in the field compared to greenhouse conditions. Regardless of the dose, nanoatrazine provided two-fold higher weed control in the field compared to commercial atrazine. Thus, the design of this carrier system enables improvements in the performance of the herbicide in the field with less risk of environmental losses of the active ingredients due to faster absorption.Atrazine Inhalation Causes Neuroinflammation, Apoptosis and Accelerating Brain Aging

Tiziana Genovese, Rosalba Siracusa, Roberta Fusco, Ramona D'Amico, Daniela Impellizzeri, Alessio Filippo Peritore, Rosalia Crupi, Enrico Gugliandolo, Rossana Morabito, Salvatore Cuzzocrea, Angela Trovato Salinaro, Marika Cordaro, Rosanna Di PaolaPMID: 34360708 DOI: 10.3390/ijms22157938

Abstract

exposure to environmental contaminants has been linked to an increased risk of neurological diseases and poor outcomes. Chemical name of Atrazine (ATR) is 6-chloro--ethyl-

'-(1-methylethyl)-1,3,5-triazine-2,4-diamine, and it is the most commonly used broad-spectrum herbicide in agricultural crops. Several studies have demonstrated that ATR has the potential to be harmful to the brain's neuronal circuits. Until today nobody has explored the effect of ATR inhalation on young and aged mice.

young and aged mice were subject to 25 mg of ATR in a vehicle made with saline and 10% of Dimethyl sulfoxide (DMSO) every day for 28 days. At the end of experiment different behavioral test were made and brain was collected.

exposure to ATR induced the same response in terms of behavioral alterations and motor and memory impairment in mice but in aged group was more marked. Additionally, in both young and aged mice ATR inhalations induced oxidative stress with impairment in physiological antioxidant response, lipid peroxidation, nuclear factor kappa-light-chain-enhancer of activated B cells (nf-κb) pathways activation with consequences of pro-inflammatory cytokines release and apoptosis. However, the older group was shown to be more sensitive to ATR inhalation.

our results showed that aged mice were more susceptible compared to young mice to air pollutants exposure, put in place a minor physiologically response was seen when exposed to it.